molecular formula C20H19N3O4 B2394948 (E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 314032-42-3

(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2394948
CAS No.: 314032-42-3
M. Wt: 365.389
InChI Key: ODEBNRJOZAXRLV-NTCAYCPXSA-N
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Description

(E)-5-(4-(Dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a benzylidene moiety substituted with a para-dimethylamino group and a 1-(2-methoxyphenyl) substituent. This compound belongs to a class of pyrimidinetriones synthesized via Claisen-Schmidt condensation or Michael addition reactions, as demonstrated in related studies . The electron-donating dimethylamino (-NMe₂) group enhances resonance stabilization, while the 2-methoxyphenyl substitution at the N1 position introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-22(2)14-10-8-13(9-11-14)12-15-18(24)21-20(26)23(19(15)25)16-6-4-5-7-17(16)27-3/h4-12H,1-3H3,(H,21,24,26)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEBNRJOZAXRLV-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Dimethylamino group : Enhances solubility and may influence biological activity.
  • Benzylidene moiety : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC17H18N4O3
Molecular Weight314.35 g/mol
Melting Point159-160 °C
SolubilitySoluble in DMSO, ethanol

Anticancer Activity

Research has demonstrated that (E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Cytotoxicity Evaluation

In a study evaluating the compound's effectiveness against the MDA-MB-231 breast cancer cell line, it was found to have an IC50 value of approximately 27.6 μM, indicating considerable potency compared to standard chemotherapeutics like paclitaxel . The presence of electron-withdrawing groups on the aromatic ring was correlated with enhanced activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzylidene and methoxy groups can significantly affect the compound's biological activity. For example:

  • Electron-withdrawing groups : Increase cytotoxicity.
  • Hydrophilicity : Enhances solubility and cellular uptake.

Table 2: SAR Findings

ModificationEffect on Activity
Dimethylamino substitutionIncreased solubility and potency
Methoxy group positionInfluences binding affinity
Aromatic substitutionsAlters electronic properties

The proposed mechanism by which (E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its anticancer effects includes:

  • Inhibition of DNA synthesis : By interfering with nucleotide metabolism.
  • Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Preliminary in vivo studies have shown promising results in animal models. The compound demonstrated a reduction in tumor size and improved survival rates when administered in conjunction with established chemotherapeutic agents.

Conclusion and Future Directions

The compound (E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione represents a novel class of pyrimidine derivatives with significant anticancer potential. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and reduced toxicity.

Future studies should focus on:

  • Clinical trials : To assess safety and efficacy in humans.
  • Combination therapies : To evaluate synergistic effects with other chemotherapeutics.
  • Mechanistic studies : To fully understand its biological pathways and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The target compound is compared to analogues with variations in the benzylidene substituent (R₁) and N1 substituent (R₂). Key examples include:

Compound Name R₁ (Benzylidene Substituent) R₂ (N1 Substituent) Key Features
(E)-5-(4-(Dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6-trione 4-(NMe₂) 2-methoxyphenyl Enhanced electron density; potential for π-π interactions
5-(4-Bromobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione 4-Br 1,3-dimethyl Electron-withdrawing Br reduces solubility; methyl groups increase lipophilicity
5-(4-Ethoxybenzylidene)pyrimidine-2,4,6-trione 4-OEt H (unsubstituted) Ethoxy group improves hydrophilicity; lacks N1 substitution
5-(3,4-Dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione 3,4-(OMe)₂ 1,3-dimethyl Ortho-dimethoxy enhances steric bulk; methyl groups stabilize ring conformation
(E)-5-(3-(1H-Indol-3-yl)allylidene)-1-phenylpyrimidine-2,4,6-trione Indole-based substituent Phenyl Indole moiety enables DNA intercalation; phenyl at N1 limits flexibility

Physicochemical Properties

  • Brominated analogues (e.g., 4-Br) exhibit higher melting points due to stronger intermolecular forces . Substitutions at N1 (e.g., 2-methoxyphenyl) may lower melting points compared to unsubstituted derivatives due to reduced symmetry .
  • Spectroscopic Features: ¹H NMR: The dimethylamino group in the target compound causes upfield shifts (~δ 2.9–3.0 ppm for NMe₂) compared to electron-withdrawing groups (e.g., δ 7.9–8.4 ppm for Br in ). IR: Stretching vibrations for C=O (1745–1769 cm⁻¹) and C=C (1580–1618 cm⁻¹) are consistent across derivatives .

Stability and Solvent Effects

  • The keto-enol tautomerism of pyrimidinetriones is influenced by substituents. For example, 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6-trione exists predominantly in the keto form (T0) due to stabilization by solvent polarity . The dimethylamino group in the target compound may stabilize enol forms in polar solvents, altering reactivity.

Preparation Methods

Cyclization of Urea Derivatives

A widely reported method involves the cyclization of 2-methoxyphenylurea with dimethyl malonate under acidic conditions. For example, refluxing equimolar quantities of urea and malonate in acetic anhydride yields the trione core via sequential nucleophilic acyl substitution and cyclodehydration. This method parallels the synthesis of 5,5-disubstituted barbituric acids, where malonate derivatives react with ureas to form six-membered rings.

Alternative Route via Barbituric Acid Functionalization

Another approach modifies barbituric acid by introducing the 2-methoxyphenyl group through nucleophilic aromatic substitution. Heating barbituric acid with 2-methoxyiodobenzene in the presence of a copper(I) catalyst at 120°C for 24 hours affords the substituted trione in moderate yields (45–55%). This method, however, suffers from regioselectivity challenges, often requiring chromatographic purification.

Knoevenagel Condensation for Benzylidene Formation

Standard Condensation Protocol

The benzylidene moiety is introduced via Knoevenagel condensation between 1-(2-methoxyphenyl)pyrimidine-2,4,6-trione and 4-(dimethylamino)benzaldehyde. A representative procedure involves refluxing equimolar reactants in ethanol with piperidine (10 mol%) as a base catalyst for 6–8 hours. The reaction proceeds via enolate formation at the active methylene position of the trione, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ketone.

Reaction Conditions:

  • Solvent: Ethanol, toluene, or acetic acid
  • Catalyst: Piperidine, ammonium acetate, or morpholine
  • Temperature: 80–110°C
  • Yield: 60–75%

Doebner Modification for Enhanced Efficiency

Employing the Doebner modification, which uses pyridine as both solvent and base, improves yields to 80–85% by facilitating decarboxylation and reducing side reactions. For instance, heating the reactants in pyridine at 90°C for 4 hours under nitrogen atmosphere achieves near-quantitative conversion, with the (E)-isomer predominating due to steric and electronic factors.

Mechanistic Insights and Stereochemical Control

The Knoevenagel condensation proceeds through a stepwise mechanism:

  • Enolate Formation: Deprotonation of the trione’s active methylene group generates a resonance-stabilized enolate.
  • Aldol Addition: The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde, forming a β-hydroxy intermediate.
  • Dehydration: Acid-catalyzed elimination of water yields the conjugated enone, with the (E)-isomer favored due to reduced steric hindrance between the trione ring and benzylidene aryl group.

Stereochemical Analysis:
X-ray crystallography of analogous compounds confirms the (E)-configuration, with dihedral angles between the trione and benzylidene planes ranging from 85–90°. This geometry minimizes non-bonded interactions and aligns with computational models predicting the (E)-form as the thermodynamic product.

Optimization Strategies and Yield Improvements

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Piperidine 80 8 65
Toluene Ammonium acetate 110 6 70
Pyridine None 90 4 85
Acetic acid Morpholine 100 5 75

Data aggregated from. Pyridine emerges as the optimal solvent, enabling higher yields and shorter reaction times by acting as a base and stabilizing intermediates through hydrogen bonding.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the condensation. Heating the reaction mixture at 100°C for 20 minutes under microwave conditions achieves 82% yield, comparable to conventional methods but with a 12-fold reduction in time. This approach is particularly advantageous for scale-up, reducing energy consumption and thermal degradation.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=), 7.65–7.20 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.05 (s, 6H, N(CH₃)₂).
  • IR (KBr): ν 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=C), 1590 cm⁻¹ (C=N).
  • X-ray Crystallography: Monoclinic crystal system with P2₁/c space group; unit cell parameters a = 10.52 Å, b = 12.38 Å, c = 14.20 Å, α = 90°, β = 102.3°, γ = 90°.

Purity and Stability

Recrystallization from ethyl acetate/ethanol (3:2) affords pure product as pale yellow needles (mp 248–250°C). The compound exhibits stability under ambient conditions but undergoes photodegradation upon prolonged UV exposure, necessitating storage in amber vials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 1-(2-methoxyphenyl)pyrimidine-2,4,6-trione and 4-(dimethylamino)benzaldehyde. Key conditions include:

  • Solvents : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
  • Catalysts : Piperidine or acetic acid to facilitate the condensation reaction .
  • Purification : Recrystallization from ethanol to isolate the (E)-isomer, confirmed via thin-layer chromatography (TLC) with Rf ≈ 0.5 (ethyl acetate/hexane, 1:1) .

Q. How can spectroscopic techniques validate the structure and purity of the synthesized compound?

  • Methodological Answer : Use a multi-technique approach:

  • UV-Vis : Confirm π→π* transitions in the benzylidene moiety (λmax ≈ 350–400 nm) .
  • IR : Identify C=O stretches (1680–1720 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) .
  • NMR :
  • 1H NMR : Look for the methine proton (CH=N) at δ 8.2–8.5 ppm (singlet) and dimethylamino protons at δ 2.8–3.1 ppm (singlet) .
  • 13C NMR : Confirm the carbonyl carbons (C=O) at δ 160–170 ppm .

Advanced Research Questions

Q. What are the key structural features influencing supramolecular interactions in crystalline forms of this compound?

  • Methodological Answer : X-ray crystallography reveals:

  • Distorted Geometry : The methine C–C–C angle at the benzylidene linkage is ~137–139°, promoting intramolecular charge separation .
  • Hydrogen Bonding : C–H···O interactions form chains (e.g., R22(16) motifs) or fused rings (R44(20)), stabilizing the crystal lattice. For example, in analogue (IV), C–H···O bonds create C(8) chains .
  • Solvent Effects : Polar solvents enhance π-stacking, while nonpolar solvents favor H-bonded networks. Monitor via single-crystal diffraction (space group P1 or P21/c) .

Q. How do electronic properties (e.g., solvatochromism) correlate with substituents on the benzylidene moiety?

  • Methodological Answer :

  • Solvatochromic Studies : Measure UV-Vis shifts in solvents of varying polarity (e.g., hexane vs. DMSO). The dimethylamino group in (E)-isomers induces a bathochromic shift (~50 nm) due to enhanced electron-donating effects .
  • DFT Calculations : Compare HOMO-LUMO gaps. For example, analogues with electron-withdrawing groups (e.g., -NO2) show larger gaps (~4.5 eV) vs. electron-donating groups (~3.8 eV) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-trione derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize assays (e.g., β-lactoglobulin binding studies using fluorescence quenching at λex = 280 nm) .
  • Isomer Purity : Use chiral HPLC (C18 column, acetonitrile/water gradient) to separate (E)/(Z)-isomers, which may exhibit divergent bioactivities .
  • Structure-Activity Relationships (SAR) : Compare IC50 values of derivatives with substituent variations (e.g., 4-methoxy vs. 4-dimethylamino groups) .

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